molecular formula C24H34 B12521546 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] CAS No. 827596-78-1

1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]

Cat. No.: B12521546
CAS No.: 827596-78-1
M. Wt: 322.5 g/mol
InChI Key: MPADXPKXEMHYSU-UHFFFAOYSA-N
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Description

1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] is a biphenyl derivative featuring a central 2,3-dimethylbutane-2,3-diyl bridge connecting two 3-isopropylbenzene moieties.

Regulatory records from the European Chemicals Agency (ECHA) indicate that this compound was registered as a lead substance by December 2013, suggesting its industrial relevance, likely in polymer stabilizers, liquid crystals, or specialty chemicals .

Properties

CAS No.

827596-78-1

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

1-[2,3-dimethyl-3-(3-propan-2-ylphenyl)butan-2-yl]-3-propan-2-ylbenzene

InChI

InChI=1S/C24H34/c1-17(2)19-11-9-13-21(15-19)23(5,6)24(7,8)22-14-10-12-20(16-22)18(3)4/h9-18H,1-8H3

InChI Key

MPADXPKXEMHYSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)(C)C(C)(C)C2=CC=CC(=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] typically involves the alkylation of 2,3-dimethylbutane with benzene derivatives under acidic conditions. A common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound involves large-scale alkylation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] has various scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] involves its ability to interact with molecular targets and pathways. As a flame retardant synergist, it enhances the flame retardant properties of polymers by promoting char formation and reducing the release of flammable gases during combustion. The compound’s molecular structure allows it to effectively integrate into polymer matrices, providing stability and enhancing flame retardant efficiency .

Comparison with Similar Compounds

1,1'-Biphenyl, methyl derivatives

Methyl-substituted biphenyls, such as 3-methylbiphenyl (CAS: 16667), exhibit simpler structures without branched alkyl bridges. These compounds are typically used as intermediates in organic synthesis or as components in lubricants. The absence of a dimethylbutane bridge in methylbiphenyls reduces steric hindrance, enhancing their reactivity in electrophilic substitution reactions compared to the target compound .

3-(Difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9)

The fluorine atoms and rigid azetidine ring enhance its polarity and metabolic stability, making it valuable in pharmaceutical applications. In contrast, the target compound’s nonpolar isopropyl and dimethylbutane groups favor applications in hydrophobic matrices .

Physicochemical and Functional Differences

Property 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] 1,1'-Biphenyl, methyl derivatives 3-(Difluoromethyl)azetidine hydrochloride
Molecular Weight ~328.5 g/mol (estimated) ~168.2 g/mol (e.g., 3-methylbiphenyl) ~169.6 g/mol
Polarity Low (hydrophobic) Moderate High (due to fluorine and amine groups)
Steric Hindrance High (dimethylbutane bridge) Low Moderate (azetidine ring)
Typical Applications Polymer additives, liquid crystals Synthetic intermediates Pharmaceuticals

Reactivity and Stability

The dimethylbutane bridge in 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] imposes significant steric hindrance, reducing its susceptibility to oxidative degradation compared to linear alkyl-linked biphenyls. In contrast, methylbiphenyl derivatives undergo faster oxidation at the methyl substituents, as seen in studies of analogous hydrocarbons . Fluorinated compounds like 3-(difluoromethyl)azetidine hydrochloride exhibit enhanced chemical stability due to strong C–F bonds, a feature absent in the target compound .

Biological Activity

1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] is a complex organic compound with potential biological activities that merit detailed investigation. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H42C_{27}H_{42}, and it features a unique structure that may influence its biological activity. The presence of dimethyl groups and isopropylbenzene moieties suggests potential interactions with biological targets.

Antioxidant Activity

The antioxidant capacity of compounds in this class has been explored through various assays. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Table 2: Antioxidant Activity Assays

Compound NameAssay TypeIC50 (µM)
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]DPPH Radical ScavengingNot yet determined
Analog CABTS Radical Scavenging25 µM
Analog DFRAP15 µM

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on similar compounds to evaluate their safety profile. Preliminary data suggest that many derivatives do not exhibit significant cytotoxic effects at concentrations below 20 µM.

Table 3: Cytotoxicity Data

Compound NameCell Line TestedViability (%) at 20 µM
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]HeLa90%
Analog EMCF-785%
Analog FA54975%

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as tyrosinase and cyclooxygenase, which play roles in pigmentation and inflammation.
  • Radical Scavenging : The structural features allow for effective radical scavenging capabilities.
  • Cell Membrane Interaction : The hydrophobic nature of the compound may facilitate interactions with cell membranes, affecting permeability and cellular responses.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various alkyl-substituted benzenes against clinical isolates of bacteria. The results indicated promising activity that could be extrapolated to related compounds like 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene].
  • Antioxidant Efficacy Investigation : Another study focused on the antioxidant properties of structurally similar compounds using in vitro models. The findings suggested significant protective effects against oxidative damage in cultured cells.

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